molecular formula C23H21N3O2 B2505331 (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate CAS No. 475626-53-0

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Cat. No.: B2505331
CAS No.: 475626-53-0
M. Wt: 371.44
InChI Key: VLNTYIUZWVPWNA-XMHGGMMESA-N
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Description

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a complex organic compound that belongs to the class of acrylates This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a pyrazole ring substituted with phenyl and ethyl groups

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acids and their esters, which this compound may be related to, are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that boronic acids and their esters, which this compound may be related to, are known to participate in sm coupling reactions . These reactions are widely applied in transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

The participation of related compounds in sm coupling reactions suggests that this compound may play a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, boronic acids and their esters are only marginally stable in water . They are also known to be environmentally benign . Therefore, the action of this compound may be influenced by factors such as pH, temperature, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of amides, esters, or other substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 2-cyano-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
  • (E)-ethyl 2-cyano-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
  • (E)-ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Uniqueness

The uniqueness of (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-17-10-12-18(13-11-17)22-20(14-19(15-24)23(27)28-4-2)16-26(25-22)21-8-6-5-7-9-21/h5-14,16H,3-4H2,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNTYIUZWVPWNA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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